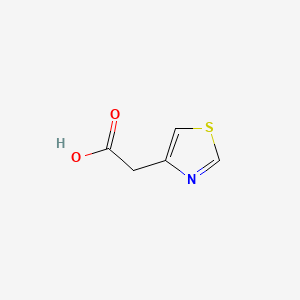

4-Thiazoleacetic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(1,3-thiazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c7-5(8)1-4-2-9-3-6-4/h2-3H,1H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISMJKGQNDOCGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00284702 | |

| Record name | 4-Thiazoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7504-44-1 | |

| Record name | 4-Thiazoleacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Thiazoleacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Thiazoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-thiazol-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-THIAZOLEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FG2ETP7MCY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Methodologies for 4 Thiazoleacetic Acid and Its Derivatives

Established Synthetic Routes for the 4-Thiazoleacetic Acid Core

The construction of the fundamental this compound scaffold can be achieved through several well-established synthetic routes, primarily involving the formation of the thiazole (B1198619) ring.

Thiourea-Mediated Cyclization Reactions

A cornerstone in the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis, a classic and widely utilized thiourea-mediated cyclization reaction. This method typically involves the condensation of an α-haloketone or its equivalent with a thiourea (B124793) derivative. In the context of this compound, a key precursor is a γ-halo-β-ketoester.

For instance, the synthesis of (2-aminothiazol-4-yl)-acetic acid hydrochloride can be achieved by reacting thiourea with 4-chloroacetoacetyl chloride. This process involves suspending thiourea in water and adding a solution of 4-chloroacetoacetyl chloride in a chlorohydrocarbon at a controlled temperature, followed by reaction completion at a slightly elevated temperature researchgate.net. The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the γ-carbon of the halo-keto compound, followed by intramolecular cyclization and dehydration to form the thiazole ring.

The Hantzsch synthesis and its modifications remain a popular choice due to their reliability and the ready availability of starting materials. Solvent-free conditions have also been explored for Hantzsch-type reactions, offering environmental benefits and often leading to shorter reaction times and higher yields scispace.comresearchgate.net.

Table 1: Examples of Thiourea-Mediated Cyclization for this compound Derivatives

| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Thiourea | 4-Chloroacetoacetyl chloride | (2-Aminothiazol-4-yl)-acetic acid hydrochloride | Water, Methylene chloride, 5-10°C then 25-30°C | Good | researchgate.net |

| Thiourea | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one and substituted benzaldehydes | Substituted Hantzsch thiazole derivatives | Solvent-free, conventional heating or ultrasonic irradiation | 79-90% | nih.gov |

Multi-step Organic Synthesis Approaches

Beyond single-step cyclizations, multi-step sequences offer greater flexibility in introducing diverse functionalities onto the this compound scaffold. These approaches often involve the sequential construction of the thiazole ring and the acetic acid side chain.

One such approach begins with readily available starting materials like L-cysteine hydrochloride and formaldehyde. The synthesis proceeds through a series of transformations including condensation and esterification to form a thiazolidine (B150603) intermediate. Subsequent oxidation and hydrolysis steps yield the desired thiazole-4-carboxylic acid, a closely related precursor to this compound ekb.eg. This method highlights the utility of building the heterocyclic core from acyclic precursors through a programmed sequence of reactions.

Another multi-step approach involves the in situ generation of an α-haloketone followed by cyclization with thiourea. For example, acetophenones can be regioselectively α-brominated using N-bromosuccinimide, and the resulting α-bromoacetophenone can be directly reacted with thiourea to yield 2-aminothiazole derivatives vinhuni.edu.vn.

Synthesis of Key Intermediates and Precursors

The derivatization of the this compound core often proceeds through key intermediates such as esters and hydrazides, which serve as versatile handles for further molecular elaboration.

Esterification Reactions

The carboxylic acid moiety of this compound can be readily converted to its corresponding ester, a crucial intermediate for many subsequent reactions, including amide bond formation and hydrazide synthesis. Standard esterification methods, such as the Fischer-Speier esterification, are commonly employed. This typically involves reacting the carboxylic acid with an alcohol, such as ethanol, in the presence of a strong acid catalyst like concentrated sulfuric acid semanticscholar.org. The reaction is generally heated to drive the equilibrium towards the ester product nih.govnih.govnih.gov. The ester, for instance, ethyl 2-amino-4-thiazoleacetate, is a stable, isolable compound that can be used in further synthetic steps nih.govresearchgate.net.

Table 2: Synthesis of Ethyl 4-Thiazoleacetate Derivatives

| Carboxylic Acid | Alcohol | Catalyst | Product | Conditions | Reference |

|---|---|---|---|---|---|

| This compound | Ethanol | Concentrated H₂SO₄ | Ethyl 4-thiazoleacetate | Heating | semanticscholar.org |

| 2-Amino-4-thiazoleacetic acid | Ethanol | Acid catalyst | Ethyl 2-amino-4-thiazoleacetate | Reflux | researchgate.net |

Hydrazide Formation

Hydrazides of this compound are valuable intermediates, particularly for the synthesis of hydrazones and various heterocyclic systems like pyrazoles and triazoles. The most common method for preparing a hydrazide is through the hydrazinolysis of the corresponding ester.

For example, 2-amino-4-thiazoleacetic acid hydrazide can be synthesized by reacting ethyl-2-amino-4-thiazoleacetate with hydrazine hydrate in an alcoholic solvent, such as absolute ethanol researchgate.netfigshare.com. The reaction mixture is typically refluxed for several hours, after which the hydrazide product crystallizes upon cooling researchgate.netfigshare.com. This transformation is generally efficient and provides the desired hydrazide in good yield.

Table 3: Synthesis of this compound Hydrazide Derivatives

| Starting Ester | Reagent | Solvent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Ethyl-2-amino-4-thiazoleacetate | Hydrazine hydrate | Absolute Ethanol | 2-Amino-4-thiazoleacetic acid hydrazide | Reflux for 6 hours | 65.86% | researchgate.net |

| Ethyl-2-amino-4-thiazoleacetate | Hydrazine hydrate | Absolute Ethanol | 2-Amino-4-thiazoleacetic acid hydrazide | Reflux for 4 hours | Not specified | figshare.com |

| (7-ethoxycarbonylmethoxy-2-oxo-2H-chromen-4-yl)-acetic acid methylester | 86% Hydrazine hydrate | Methanol | (7-hydrazinocarbonylmethoxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide | Overnight at 5°C | Good |

Advanced Synthetic Methodologies

In recent years, the development of more sustainable and efficient synthetic methods has led to the application of advanced technologies in the synthesis of this compound derivatives. These methodologies often offer advantages such as shorter reaction times, higher yields, and milder reaction conditions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of thiazole synthesis, microwave-assisted Hantzsch reactions have been shown to significantly reduce reaction times from hours to minutes, while often improving product yields asianpubs.orgresearchgate.net. This technique has been successfully applied to the one-pot, three-component synthesis of thiazolidin-4-one derivatives ekb.eg.

Ultrasound-Assisted Synthesis: Sonication is another energy source that can enhance reaction rates and yields. Ultrasound-assisted synthesis has been employed for the preparation of thiazole and thiazolidinone derivatives, often under solvent-free conditions, which aligns with the principles of green chemistry researchgate.netnih.govnih.govscilit.com.

One-Pot and Multi-component Reactions: One-pot syntheses and multi-component reactions (MCRs) are highly efficient as they allow for the formation of complex molecules in a single operation without the need to isolate intermediates. Several one-pot procedures for the synthesis of substituted thiazoles have been developed, including catalyst-free, three-component syntheses of 2-iminothiazoles from nitroepoxides and thiourea nih.govnih.govedu.krd. These approaches are atom-economical and streamline the synthetic process.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. While specific applications to this compound are emerging, flow chemistry has been successfully used for the synthesis of various heterocyclic compounds, including thiazoles, often in a telescoped manner where multiple reaction steps are performed sequentially in a continuous stream researchgate.netuc.pt.

Catalyst-Free and Green Synthesis: There is a growing emphasis on developing synthetic methods that avoid the use of toxic catalysts and solvents. Catalyst-free methods for the synthesis of 2-aminothiazoles from α-diazoketones and thiourea have been reported, sometimes using greener solvents like PEG-400 researchgate.net. Additionally, reactions in water are being explored for the synthesis of substituted thiazoles, further enhancing the environmental friendliness of these processes vinhuni.edu.vn.

Table 4: Overview of Advanced Synthetic Methodologies for Thiazole Derivatives

| Methodology | Key Features | Example Application | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields | Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | asianpubs.org |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, can be performed solvent-free | Synthesis of Hantzsch thiazole derivatives using a reusable catalyst | nih.gov |

| One-Pot Synthesis | Multiple transformations in a single vessel, reduced workup | Three-component synthesis of 2-iminothiazoles from nitroepoxides and thiourea | nih.govnih.gov |

| Flow Chemistry | Improved safety and scalability, precise control over reaction parameters | Telescoped synthesis of propargylic amines as precursors for thiazoles | researchgate.net |

| Catalyst-Free Synthesis | Avoids toxic catalysts, simpler purification | Synthesis of 2-aminothiazoles from α-diazoketones and thiourea in PEG-400 | researchgate.net |

Asymmetric Synthesis Approaches

The development of asymmetric syntheses for derivatives of this compound is crucial for accessing specific enantiomers, which often exhibit distinct biological activities. While direct asymmetric synthesis of the this compound core is complex, strategies often focus on introducing chirality in the substituents attached to the thiazole ring.

One notable strategy applicable to the synthesis of chiral thiazole derivatives is the use of stereoselective aldol reactions. For instance, the Nagao acetate (B1210297) aldol reaction has been employed to construct chiral secondary alcohols in molecules containing a thiazole core, such as in the asymmetric total synthesis of (–)-mycothiazole. researchgate.net This approach involves the reaction of an N-acetylthiazolidinethione with an aldehyde to create a chiral β-hydroxy group, which can be a key feature in complex derivatives.

Furthermore, studies on other chiral heterocyclic compounds provide a blueprint for potential applications in thiazole synthesis. The synthesis of chiral triazole derivatives has shown that enantiomers can exhibit significantly different biological effects. nih.gov This highlights the importance of developing stereoselective methods. In some cases, enantiomers showed marked differences in their inhibitory effects against viruses like Enterovirus 71 (EV71). nih.gov Such findings underscore the potential for discovering highly potent and selective drug candidates through asymmetric synthesis of this compound derivatives. Another advanced strategy involves chirality transfer, where a C-C axial chirality in a biaryl precursor is transferred to a C-N axial chirality in the final carbazole product during an intramolecular amination reaction, a concept that could be adapted for complex thiazole systems.

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiazole derivatives to minimize environmental impact and enhance safety. bohrium.com These approaches focus on using environmentally benign solvents, reducing energy consumption, and improving atom economy through multi-component reactions. bepls.com

A significant advancement is the replacement of hazardous volatile organic solvents like DMF, pyridine, and chlorobenzene with greener alternatives. mdpi.com Deep Eutectic Solvents (DESs), such as those based on choline chloride and glycerol, have emerged as promising media for thiazole synthesis. nih.gov These solvents are often biodegradable, non-flammable, have low vapor pressure, and can be recycled, making them an eco-friendly choice. nih.gov For example, the Hantzsch synthesis of 4-ferrocenylthiazole derivatives proceeds efficiently in a choline chloride/glycerol DES at 80 °C, with the solvent being reusable for up to three times without a significant drop in yield. nih.gov Other green solvents like water and PEG-400 have also been successfully used. bepls.com

| Green Strategy | Example Implementation | Key Advantages | Reference |

|---|---|---|---|

| Use of Green Solvents | Hantzsch synthesis in choline chloride/glycerol (DES) | Avoids volatile organic solvents; solvent is reusable and biodegradable. | nih.gov |

| Energy-Efficient Methods | Microwave-assisted one-pot synthesis of thiazol-2-imines | Reduces reaction time from hours to 10-15 minutes; provides excellent yields. | researchgate.net |

| Multi-Component Reactions | One-pot synthesis of Hantzsch thiazole derivatives using a reusable catalyst | High atom economy, simplified procedure, reduced waste. | bepls.com |

| Catalyst-Free Synthesis | Reaction of α-diazoketones and thiourea in PEG-400 | Avoids metal catalysts, simple protocol, excellent yields (87–96%). | bepls.com |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in developing efficient and scalable syntheses for this compound and its derivatives. Key parameters that are often investigated include the choice of solvent, reaction temperature, catalyst, and the stoichiometry of the reactants.

A systematic study on the synthesis of pyrimido[2,1-b] evitachem.combenzothiazole derivatives via a three-component reaction demonstrated the profound impact of these parameters. researchgate.net In this study, various solvents were tested, with acetic acid proving to be the most effective. The reaction temperature was also found to be crucial; performing the reaction under reflux conditions resulted in a 45% yield, whereas at room temperature, the yield was only 12%. researchgate.net Further optimization revealed that adjusting the equivalents of the starting materials could increase the yield to 58%. researchgate.net

The choice of heating method also significantly influences reaction outcomes. A comparison between conventional heating and microwave irradiation for a one-pot, three-component synthesis of thiazol-2-imines showed that the microwave-assisted protocol afforded an 89% yield in just 10 minutes. In contrast, conventional heating required 1.5-2 hours to achieve a lower yield of 65%. researchgate.net This highlights the efficiency of microwave-assisted heating in accelerating reactions and improving yields. The development of one-pot tandem protocols, which combine precursor generation and cyclocondensation steps, further enhances efficiency by minimizing the need to isolate intermediates. evitachem.com

| Parameter Optimized | Condition A | Yield A | Condition B | Yield B | Reference |

|---|---|---|---|---|---|

| Temperature | Room Temperature (3 hr) | 12% | Reflux (3 hr) | 45% | researchgate.net |

| Heating Method | Conventional Heating (1.5-2 hr) | 65% | Microwave Irradiation (10 min) | 89% | researchgate.net |

| Solvent | Various other solvents | Lower Yields | Acetic Acid | Highest Yield | researchgate.net |

Regioselective Synthesis Strategies

Regioselectivity is a fundamental challenge in the synthesis of substituted thiazoles, as the precise placement of functional groups on the heterocyclic ring is essential for determining the molecule's chemical and biological properties. The classic Hantzsch thiazole synthesis, involving the condensation of an α-haloketone with a thioamide, is a foundational method where regioselectivity is a key consideration. vinhuni.edu.vn The substitution pattern of the final product is dictated by the initial reactants.

Modern strategies have focused on developing highly regioselective methods for creating polysubstituted thiazoles. For example, a domino multicomponent reaction using acetic acid as a mediator allows for the regioselective synthesis of novel 2,4,5-trisubstituted thiazole derivatives. This metal-free approach proceeds by generating thiosemicarbazones in situ, which then react with other components to build the thiazole ring with specific substituent placements in high yields.

The reaction of unsymmetrical α-bromo-1,3-diketones with N-arylthioureas provides another example of excellent regioselective control. evitachem.com In this case, the reaction exclusively yields 5-acyl-4-methylthiazole derivatives due to the electrophilic attack of a carbonyl carbon at the nitrogen atom of the thiourea. evitachem.com This level of control is crucial for building complex molecules where specific isomers are required. Furthermore, palladium-catalyzed cross-coupling reactions have been developed for the regioselective arylation of thiazole C-H bonds, offering a direct way to functionalize the pre-formed thiazole core at specific positions. eurekaselect.com

| Strategy | Key Reactants | Outcome | Significance | Reference |

|---|---|---|---|---|

| Domino Multicomponent Reaction | Thiosemicarbazide, aldehydes/ketones, arylglyoxal | Regioselective formation of 2,4,5-trisubstituted thiazoles | Metal-free, high yield, predictable substitution pattern. | |

| Modified Hantzsch Synthesis | Unsymmetrical α-bromo-1,3-diketones and N-arylthioureas | Exclusive formation of 5-acyl-4-methylthiazoles | Demonstrates high control over substituent placement based on reactant structure. | evitachem.com |

| Pd(0)-Catalyzed Cross-Coupling | Pre-formed thiazole and aryl halide | Regioselective C-H arylation | Allows for late-stage functionalization of the thiazole ring. | eurekaselect.com |

Derivatization of this compound: A Gateway to Functional and Bioactive Molecules

The derivatization of this compound, a heterocyclic compound featuring a core thiazole ring linked to an acetic acid moiety, is a significant area of research in medicinal and analytical chemistry. By strategically modifying its functional groups, scientists can unlock a diverse range of molecules with tailored properties. These modifications are primarily aimed at enhancing biological activity, improving target selectivity, and enabling sophisticated analytical applications. This article explores the key derivatization approaches for this compound, focusing on functional group modification and the resulting applications.

Advanced Characterization and Analytical Techniques

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, bonding, and electronic properties of 4-Thiazoleacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is an indispensable tool for the structural confirmation of this compound and its derivatives by providing precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For derivatives such as 2-[(4-methylbenzoyl)amino]-4-thiazoleacetic acid, distinct signals corresponding to the thiazole (B1198619) ring proton, the methylene (-CH₂-) group of the acetic acid moiety, and the protons of the substituted benzoyl group are observed. spectrabase.com The chemical shifts are influenced by the solvent and the specific substituents attached to the thiazole ring. spectrabase.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For thiazole derivatives, characteristic signals are observed for the carbon atoms of the thiazole ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid. asianpubs.orgresearchgate.net For instance, in substituted thiazoles, the C=N carbon of the ring typically appears at a downfield chemical shift. researchgate.net The specific chemical shifts provide a fingerprint for the carbon skeleton of the molecule. asianpubs.orgwiley-vch.de

Table 1: Representative NMR Data for a this compound Derivative Data for 2-[(4-methylbenzoyl)amino]-4-thiazoleacetic acid in DMSO-d6. spectrabase.com

| Nucleus | Chemical Shift (δ) ppm | Assignment |

| ¹H | ~ 7.0 - 8.0 | Aromatic (benzoyl) and Thiazole ring protons |

| ¹H | ~ 3.8 | -CH₂- (methylene) |

| ¹H | ~ 2.4 | -CH₃ (methyl of benzoyl) |

| ¹³C | ~ 170 | C=O (carboxylic acid) |

| ¹³C | ~ 160 - 165 | C=O (amide) |

| ¹³C | ~ 120 - 150 | Aromatic and Thiazole ring carbons |

| ¹³C | ~ 35 | -CH₂- (methylene) |

| ¹³C | ~ 21 | -CH₃ (methyl of benzoyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm the presence of key structural features. wiley-vch.deresearchgate.net

Key vibrational modes include:

O-H Stretch: A broad band typically in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. vscht.cz

C=N and C=C Stretch: Vibrations associated with the thiazole ring typically appear in the 1500-1650 cm⁻¹ region.

C-S Stretch: The carbon-sulfur bond of the thiazole ring shows weaker absorptions at lower wavenumbers.

For derivatives like 2-amino-4-thiazoleacetic acid, additional bands for N-H stretching (around 3100-3500 cm⁻¹) and N-H bending (around 1600 cm⁻¹) would be present. mdpi.com

Table 2: Typical IR Absorption Bands for this compound Derivatives

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H Stretch | Carboxylic Acid |

| ~1710 | C=O Stretch | Carboxylic Acid |

| ~1620 | C=N Stretch | Thiazole Ring |

| ~1550 | C=C Stretch | Thiazole Ring |

| 3100-3500 | N-H Stretch | Amine (if present) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Thiazole-containing compounds exhibit characteristic absorption bands in the UV region. The spectrum is influenced by the solvent and the nature of substituents on the thiazole ring. semanticscholar.org For many thiazole derivatives, absorption maxima are observed in the range of 250-410 nm, corresponding to π → π* electronic transitions within the conjugated system of the aromatic ring. researchgate.netresearchgate.net The presence of an auxochrome, such as an amino group, can cause a bathochromic (red) shift to a longer wavelength. semanticscholar.org

Table 3: Illustrative UV-Vis Absorption Data for Thiazole Derivatives

| Compound Type | λmax (nm) | Solvent |

| Substituted 5-Aminothiazoles | 358 - 410 | CH₂Cl₂ |

| Thiazole | ~235 | Varied |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. semanticscholar.org In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight.

Electron impact (EI) ionization often leads to characteristic fragmentation. For carboxylic acids, common fragmentation pathways include the loss of the hydroxyl group (-OH, M-17) and the loss of the carboxyl group (-COOH, M-45). libretexts.orgmiamioh.edu The thiazole ring itself is relatively stable, but can also fragment in a specific manner, which can aid in structure elucidation. semanticscholar.orgresearchgate.net

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Ion | Description |

| 143 | [M]⁺ | Molecular Ion |

| 126 | [M-OH]⁺ | Loss of hydroxyl radical |

| 98 | [M-COOH]⁺ | Loss of carboxyl group (decarboxylation) |

| 85 | [C₃H₃NS]⁺ | Thiazole ring fragment |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the analysis of organic acids. shimadzu.comshimadzu.com Several HPLC modes can be employed for this compound.

Reversed-Phase HPLC (RP-HPLC): This is a common method for analyzing moderately polar compounds like this compound. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, often with an acidic modifier (e.g., formic acid or trifluoroacetic acid) to ensure the carboxylic acid is in its protonated form. sielc.commdpi.com Detection is commonly performed using a Diode Array Detector (DAD) or a standard UV detector, set at a wavelength where the thiazole ring absorbs, such as 210 nm or near its λmax. mdpi.com

Ultra-Performance Liquid Chromatography (UPLC): This technique uses smaller particle size columns to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC.

HPLC-DAD: The use of a Diode Array Detector allows for the acquisition of a full UV-Vis spectrum for the analyte as it elutes, which aids in peak identification and purity assessment.

Table 5: Typical RP-HPLC Conditions for Organic Acid Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile / 0.1% Formic Acid in Water (Gradient or Isocratic) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 2 - 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the highly sensitive and selective detection provided by tandem mass spectrometry. rsc.org This method is widely employed for the identification and quantification of chemical compounds in complex mixtures. rsc.org In the context of this compound and its derivatives, LC-MS/MS offers a robust platform for analysis in various matrices.

The methodology involves introducing a sample into an HPLC system, where it is passed through a column containing a stationary phase. The components of the sample are separated based on their differential interactions with the stationary and mobile phases. For acidic compounds like this compound, reverse-phase (RP) HPLC is often utilized. sielc.com The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile, with an acid additive like formic acid to ensure compatibility with mass spectrometry detection. sielc.com

Following chromatographic separation, the eluent is directed into the mass spectrometer's ion source, where molecules are ionized. Techniques like electrospray ionization (ESI) are common for this purpose. The ionized molecules are then separated in the first mass analyzer based on their mass-to-charge ratio (m/z). These selected ions are fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. This process, known as selected reaction monitoring (SRM), provides high specificity and sensitivity for quantitative analysis. pku.edu.cn

Research on analogous compounds demonstrates the utility of LC-MS/MS. For instance, a sensitive method was developed for the quantification of 2-aminothiazoline-4-carboxylic acid (ATCA), a related thiazole compound, in biological samples. nih.gov This method utilized solid-phase extraction (SPE) for sample cleanup, followed by LC-MS/MS analysis without the need for chemical derivatization. nih.gov The optimization of instrumental parameters is crucial for achieving high sensitivity and accurate quantification. pku.edu.cn

The table below summarizes typical parameters and findings from LC-MS/MS analyses of related acidic compounds, illustrating the conditions applicable for this compound analysis.

Table 1: Representative LC-MS/MS Parameters for Analysis of Acidic Compounds

| Parameter | Condition/Setting | Reference |

|---|---|---|

| Chromatography | Reverse Phase (RP) HPLC/UPLC | sielc.com |

| Mobile Phase | Acetonitrile/Water with Formic Acid | sielc.com |

| Ionization Mode | Electrospray Ionization (ESI) | nih.gov |

| Detection Mode | Selected Reaction Monitoring (SRM) | pku.edu.cn |

| Source Temperature | 110 °C | pku.edu.cn |

| Desolvation Temperature | 350 °C | pku.edu.cn |

| Capillary Voltage | 3.00 kV | pku.edu.cn |

Elemental Analysis for Compound Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by mass percent) of a compound. For newly synthesized compounds, including this compound, it serves as a crucial method for verifying the empirical formula and assessing sample purity. The technique typically involves the combustion of a small, precisely weighed amount of the substance in an excess of oxygen. The resulting combustion gases (such as carbon dioxide, water, and nitrogen oxides) are collected and measured, allowing for the calculation of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). Other elements, like sulfur (S), can also be determined using specific analytical procedures.

The experimentally determined mass percentages are then compared to the theoretical values calculated from the proposed chemical formula. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity. According to guidelines set by many scientific journals, the results of elemental analysis should be within ±0.4% of the calculated values to be considered acceptable for confirming a molecular formula assignment. nih.gov

For this compound, with the molecular formula C₅H₅NO₂S, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. This data provides a benchmark against which experimental results are compared to confirm the successful synthesis and purity of the compound.

Table 3: Theoretical vs. Expected Experimental Elemental Analysis for this compound (C₅H₅NO₂S)

| Element | Theoretical Mass % | Acceptable Experimental Range (±0.4%) |

|---|---|---|

| Carbon (C) | 42.54% | 42.14% - 42.94% |

| Hydrogen (H) | 3.57% | 3.17% - 3.97% |

| Nitrogen (N) | 9.92% | 9.52% - 10.32% |

| Oxygen (O) | 22.67% | N/A (Typically calculated by difference) |

| Sulfur (S) | 22.71% | 22.31% - 23.11% |

Biological Activities and Pharmacological Investigations

Antimicrobial Efficacy Studies

The thiazole (B1198619) nucleus is a core component of numerous antimicrobial agents, including penicillins, and its derivatives are recognized for their potent activity against a wide range of microbial pathogens. researchgate.netnih.gov Research into synthetic thiazole derivatives, including those related to 4-thiazoleacetic acid, continues to explore their potential to combat drug-resistant strains. researchgate.net

Thiazole-containing compounds have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com The mechanism of action for some thiazole derivatives involves the inhibition of crucial bacterial processes, such as the dynamic assembly of the FtsZ protein, which is essential for cell division. Studies on various thiazole derivatives have shown that their antibacterial potency can be enhanced by specific chemical substitutions. For instance, the presence of electron-withdrawing groups on a phenyl ring attached to the thiazole structure has been shown to increase antibacterial activity. nih.gov

In one study, novel thiazole-quinolinium derivatives demonstrated potent bactericidal activity against multidrug-resistant organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). These compounds were observed to alter bacterial morphology, causing cells to elongate, which is indicative of disrupted cell division. Other research into thiazole-clubbed 1,3,4-oxadiazoles identified compounds with potent activity against tested bacterial strains. nih.gov Similarly, studies on thiazolidinone derivatives, which share structural similarities, also reported promising antibacterial results that were in some cases better than reference drugs. nih.gov

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

| Compound Type | Bacterial Strain(s) | Observed Activity | Reference |

|---|---|---|---|

| Thiazole-Quinolinium Derivatives | MRSA, VRE, NDM-1 E. coli | Good potent bactericidal activity; induced cell elongation. | |

| Thiazole Clubbed 1,3,4-Oxadiazoles (5c, 5i) | Various bacterial strains | Exhibited the most potent antibacterial activity among the series. | nih.gov |

| Benzylideneiminophenylthiazoles (7e) | S. aureus, E. coli | Showed the highest antibacterial activity in its series. | researchgate.net |

| 4-Thiazolidinone (B1220212) Derivatives | Gram-positive and Gram-negative bacteria | Almost all compounds exhibited better results than reference drugs. | nih.gov |

The antifungal potential of thiazole derivatives has been well-documented against various pathogenic fungi, particularly Candida albicans. nanobioletters.comnih.gov Some thiazole compounds have demonstrated fungicidal (killing fungi) rather than fungistatic (inhibiting fungal growth) effects. nih.gov One study identified a (4-phenyl-1,3-thiazol-2-yl) hydrazine compound with high-efficiency, broad-spectrum antifungal activity at very low concentrations (MIC between 0.0625-4 µg/ml). frontiersin.org This compound was also effective at inhibiting the formation of biofilms, a key virulence factor for C. albicans. frontiersin.org

Further investigations into the mechanism of action suggest that some thiazole derivatives induce oxidative damage in fungal cells. frontiersin.org This is achieved by increasing the levels of reactive oxygen species (ROS), which leads to DNA damage and ultimately cell death. frontiersin.org The antifungal activity of these compounds could be significantly reduced by the addition of ROS scavengers, confirming the role of oxidative stress in their efficacy. frontiersin.org

A separate study on a series of nine newly synthesized thiazole derivatives found them to be highly effective against clinical isolates of C. albicans from patients with hematological malignancies, with some compounds showing stronger activity than the standard antifungal drug nystatin. nih.gov

Table 2: Antifungal Activity of Selected Thiazole Derivatives Against Candida albicans

| Compound | MIC Range (µg/mL) | MFC/MIC Ratio | Effect | Reference |

|---|---|---|---|---|

| (4-phenyl-1,3-thiazol-2-yl) hydrazine (31C) | 0.0625 - 4 | Not specified | Fungicidal; inhibits biofilm formation. | frontiersin.org |

| Thiazole Derivatives (T2, T3, T4) | 0.008 - 0.98 | 1 - 4 | Primarily fungicidal. | nih.gov |

| Thiazole Derivatives (T1, T5, T6, T8, T9) | 0.015 - 3.91 | 1 - 4 | Primarily fungicidal. | nih.gov |

| Thiazole Derivative (T7) | 0.48 - 7.81 | 1 - 4 | Primarily fungicidal. | nih.gov |

| Thiazolidin-4-one hydroxy derivative | 18.44±0.10 | Not specified | Potent antifungal agent. | nanobioletters.com |

Anti-inflammatory Response Modulation

Thiazole and thiazolidinone derivatives have been investigated for their ability to modulate inflammatory responses. nanobioletters.com Research has shown that compounds containing these scaffolds can possess significant anti-inflammatory properties. researchgate.netnih.govresearchgate.net One specific study highlighted the anti-inflammatory and analgesic activity of 2-phenyl-4-p-chlorophenyl-thiazole-5-yl-acetic acid in rat models. nih.gov

The anti-inflammatory effects of related acetic acid compounds have been studied in models of sepsis-induced liver injury and experimental colitis. nih.govmdpi.com In a septic mouse model, acetic acid was found to alleviate the inflammatory response by reducing the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov In models of ulcerative colitis, treatments were shown to reduce inflammatory markers like myeloperoxidase and downregulate pro-inflammatory cytokines, suggesting a protective effect on inflamed tissues. mdpi.comresearchgate.net While these studies focus on acetic acid itself or other complex molecules, they underscore the therapeutic potential of targeting inflammatory pathways, a capacity also demonstrated by thiazole-acetic acid derivatives. nih.gov

Anticancer and Cytotoxic Potentials

The thiazole scaffold is a key feature in many compounds developed for cancer therapy, with derivatives showing promise against a variety of human cancer cell lines. nih.govnih.gov These compounds exert their effects through various mechanisms, including cytotoxicity and the induction of programmed cell death (apoptosis). nih.govmdpi.com

Numerous studies have evaluated the cytotoxic effects of novel thiazole derivatives against different cancer cell lines using assays such as the MTT assay. nih.govmdpi.com This research has consistently demonstrated that these compounds can inhibit the proliferation of cancer cells, with their efficacy often measured by the IC50 value (the concentration required to inhibit the growth of 50% of cells).

For example, a series of thiazole–amino acid hybrid derivatives exhibited moderate to good cytotoxicity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with some compounds showing lower IC50 values than the standard drug 5-fluorouracil. rsc.org Another study found that newly synthesized thiazole derivatives exhibited antiproliferative activity against breast (MCF-7) and liver (HepG2) cancer cells. mdpi.com Similarly, thiadiazole derivatives, which are structurally related, were effective against C6 rat glioma and A549 lung adenocarcinoma cells. nih.gov The cytotoxic potential is often influenced by the specific chemical groups attached to the thiazole ring; for instance, a methoxy group was found to make one compound the most potent candidate in its series, while a chlorine substituent also conferred strong activity. researchgate.net

Table 3: In Vitro Cytotoxicity (IC50) of Thiazole and Thiadiazole Derivatives in Cancer Cell Lines

| Compound Series | Cell Line | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Thiazole–Amino Acid Hybrids | A549, HeLa, MCF-7 | Lung, Cervical, Breast | 2.07 - 8.51 | rsc.org |

| Thiazole Derivative (4c) | MCF-7 | Breast | 2.57 ± 0.16 | mdpi.com |

| Thiazole Derivative (4e) | Not Specified | Not Specified | 11.03 ± 1.047 | researchgate.net |

| Thiazole Derivative (4c) | Not Specified | Not Specified | 13.36 ± 1.21 | researchgate.net |

| Thiadiazole Derivative (3) | C6 | Glioma | 22.00 ± 3.00 (µg/mL) | nih.gov |

| Thiadiazole Derivative (4) | C6 | Glioma | 18.50 ± 4.95 (µg/mL) | nih.gov |

| Aminothiazole-benzazole amides | MCF-7, A549 | Breast, Lung | 17.2 - 80.6 | researchgate.net |

Beyond general cytotoxicity, a key mechanism for the anticancer activity of thiazole derivatives is the induction of apoptosis. nih.govresearchgate.net Apoptosis is a regulated process of cell death that is crucial for eliminating cancerous cells. nih.gov Thiazole compounds have been shown to trigger this process through multiple molecular pathways.

One major pathway involves the mitochondria. Studies on 4-Methylthiazole in leukemia cells and 4-thiazolidinone derivatives in breast cancer cells showed that these compounds disrupt the mitochondrial membrane potential. nih.govresearchgate.net This disruption leads to the release of cytochrome c from the mitochondria into the cytoplasm, a key event that initiates the apoptotic cascade. researchgate.netmdpi.com The release of cytochrome c subsequently activates effector caspases, such as caspase-3, which are enzymes that execute the final stages of apoptosis. researchgate.netmdpi.com

Furthermore, these derivatives can modulate the expression of key proteins that regulate apoptosis. For instance, some 4-thiazolidinone derivatives were found to affect the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax in MCF-7 cells. nih.gov Molecular docking studies have also suggested that certain thiazole derivatives can bind to and potentially inhibit anti-apoptotic proteins like Bcl-2, further promoting cell death. mdpi.com The generation of reactive oxygen species (ROS) has also been identified as a contributing factor, as elevated oxidative stress can trigger apoptotic signaling. nih.govresearchgate.net

Cell Cycle Modulation

Derivatives of this compound have been shown to interfere with the normal progression of the cell cycle, a hallmark of their potential as anticancer agents. In a study involving 7-chloroquinoline-4-thiazoleacetic acid derivatives, treatment of MCF-7 cancer cell lines resulted in cell cycle arrest at the G0/G1 phase plos.orgnih.gov. This indicates that these compounds can halt the cell division process at an early stage, preventing the proliferation of cancerous cells. Further research has suggested that other substituted thiazoleacetic acid derivatives are also capable of inducing cell cycle arrest, underscoring the importance of the thiazoleacetic acid scaffold in the design of new cytotoxic agents nih.gov.

Table 1: Effects of this compound Derivatives on Cell Cycle

| Derivative Class | Cell Line | Effect |

|---|---|---|

| 7-Chloroquinoline derivatives | MCF-7 | G0/G1 phase arrest |

Antimalarial Activity Assessment

The fight against malaria has been bolstered by the exploration of novel chemical entities, and derivatives of this compound have emerged as a promising class of compounds. Several studies have demonstrated the in vitro efficacy of these derivatives against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Notably, 7-chloroquinoline derivatives incorporating the this compound moiety have shown potent antimalarial activity. Two compounds from this series, designated as compound 8 and compound 9, exhibited significant inhibition of β-hematin formation, a critical process for the survival of the malaria parasite. Their efficacy was quantified with IC50 values of 0.65 ± 0.09 µM and 0.64 ± 0.16 µM, respectively plos.org. These findings highlight the potential of hybrid molecules that combine the features of known antimalarials like chloroquine with the thiazoleacetic acid scaffold.

Table 2: In Vitro Antimalarial Activity of this compound Derivatives

| Derivative | Target/Assay | IC50 (µM) |

|---|---|---|

| 7-Chloroquinoline derivative (Compound 8) | β-hematin formation | 0.65 ± 0.09 |

| 7-Chloroquinoline derivative (Compound 9) | β-hematin formation | 0.64 ± 0.16 |

Antitubercular Activity Research

The thiazole ring is a key structural component in many compounds investigated for their antitubercular properties. Research into derivatives of this compound has revealed their potential to inhibit the growth of Mycobacterium tuberculosis. Specifically, a series of 2-aminothiazole-4-carboxylate derivatives were synthesized and evaluated for their activity against the H37Rv strain of M. tuberculosis.

One of the most potent compounds identified was methyl 2-amino-5-benzylthiazole-4-carboxylate, which demonstrated a minimum inhibitory concentration (MIC) of 0.06 µg/ml (equivalent to 240 nM) plos.orgnih.gov. Interestingly, this compound did not inhibit the β-ketoacyl synthase enzyme mtFabH, a known target for some antitubercular drugs, suggesting that it may act via a different mechanism. Another derivative, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate, did inhibit mtFabH with an IC50 of 0.95±0.05 µg/ml, but it was not active against the whole cell organism plos.org. These findings underscore the potential of the 2-aminothiazole-4-carboxylate scaffold as a template for developing new antitubercular agents with diverse mechanisms of action plos.orgnih.gov.

Table 3: Antitubercular Activity of 2-Aminothiazole-4-Carboxylate Derivatives

| Derivative | Target | Activity |

|---|---|---|

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | MIC: 0.06 µg/ml (240 nM) |

| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | mtFabH | IC50: 0.95±0.05 µg/ml |

Antiviral Properties

The broad therapeutic potential of the thiazole nucleus extends to antiviral applications. While specific studies on this compound are not extensively documented in this context, the general class of thiazole derivatives has been the subject of patent reviews for their activity against a range of viruses nih.gov. Research has highlighted that molecules containing the thiazole scaffold have been reported to inhibit viruses such as influenza, coronaviruses, herpes viruses, hepatitis B and C, and HIV nih.gov. One study identified 4-substituted-2-thiazole amides as inhibitors of Chikungunya virus replication nih.gov. This suggests that the this compound core could serve as a valuable starting point for the design and synthesis of novel antiviral agents. Further investigation is warranted to explore the specific antiviral profile of this compound and its derivatives.

Cardiovascular Activity Screening

A significant area of investigation for this compound derivatives has been in the realm of cardiovascular activity. A study focusing on new synthetic derivatives of thiazole acetic acid revealed their effects on isolated rat hearts and blood vessels nih.govnih.govmdpi.com. Several of these compounds demonstrated the ability to increase the developed tension in isolated heart preparations without significantly affecting the heart rate nih.govnih.gov.

Specifically, derivatives SMVA-35, SMVA-40, SMVA-41, and SMVA-42 were found to significantly increase developed tension nih.gov. The effects of some of these compounds were also studied in the presence of known cardiovascular agents. For instance, in the presence of acetylcholine, which typically decreases developed tension, compounds SMVA-35 and SMVA-60 were able to significantly reverse this effect nih.gov. Furthermore, SMVA-35 and SMVA-40 were found to reduce acetylcholine-induced bradycardia nih.gov. One derivative, SMVA-42, induced a contractile response in isolated aorta, an effect that was abolished by the alpha-blocker prazosin nih.gov. These findings suggest that certain this compound derivatives could be beneficial in conditions of heart failure by improving contractility without elevating heart rate nih.govnih.gov.

Table 4: Cardiovascular Effects of this compound Derivatives in Isolated Rat Tissues

| Derivative | Effect on Developed Tension | Effect on Heart Rate | Other Notable Effects |

|---|---|---|---|

| SMVA-35 | Increased | No significant change | Reversed acetylcholine-induced decrease in tension; reduced acetylcholine-induced bradycardia |

| SMVA-40 | Increased | No significant change | Reduced acetylcholine-induced bradycardia |

| SMVA-41 | Increased | No significant change | |

| SMVA-42 | Increased | No significant change | Induced contractile response in isolated aorta |

| SMVA-60 | Significant reduction at 10 µM | Reversed acetylcholine-induced decrease in tension |

Other Noteworthy Biological Activities (e.g., Antidiabetic, Anticonvulsant, Antioxidant)

The versatility of the this compound scaffold is further demonstrated by its derivatives' activities in other therapeutic areas.

Antidiabetic Activity: Thiazole-containing compounds have been a cornerstone in the development of antidiabetic agents, with thiazolidinediones being a well-known class. Research into novel derivatives of this compound has continued this trend. For instance, a newly developed thiazole derivative, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, has been shown to ameliorate insulin sensitivity and hyperlipidemia in diabetic rats nih.gov. Another derivative, 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid, also exhibited antidiabetic potential by improving insulin sensitivity and reducing oxidative stress and inflammatory markers in a diabetic rat model nih.gov. These studies suggest that the thiazoleacetic acid core can be modified to produce compounds that address the multifaceted nature of diabetes.

Anticonvulsant Activity: The central nervous system is another target for derivatives of this compound. Thiazole-bearing 4-thiazolidinones have been synthesized and evaluated for their anticonvulsant properties in models such as the pentylenetetrazole (PTZ)-induced seizures and maximal electroshock seizure (MES) tests alfred.eduresearchgate.netmdpi.com. Several compounds in this class have demonstrated excellent anticonvulsant activity in both models alfred.eduresearchgate.netmdpi.com. For example, 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone (Les-6222) showed high anticonvulsant activity in a chronic model of epilepsy and also exhibited anti-inflammatory effects in the brain mdpi.com.

Antioxidant Activity: Oxidative stress is implicated in a wide range of diseases, and compounds with antioxidant properties are of great interest. Derivatives of this compound have been investigated for their ability to scavenge free radicals and reduce oxidative damage. A study on novel thiazole and thiazolidinone derivatives with phenolic fragments found that many of the synthesized compounds exhibited antioxidant activity exceeding that of the standard antioxidant 4-methyl-2,6-di-tert-butylphenol in in vitro assays mdpi.com. Another study on phenolic thiazoles also reported significant antioxidant and antiradical activity nih.gov. The antioxidant potential of these compounds is often evaluated using assays such as the 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) assay and the ferric reducing antioxidant power (FRAP) assay mdpi.com.

In Vitro Pharmacological Assays

The biological activities of this compound derivatives have been predominantly characterized through a variety of in vitro pharmacological assays. These assays are crucial for determining the potency and mechanism of action of these compounds at a cellular and molecular level.

For antimalarial activity, the inhibition of β-hematin formation is a key assay, with IC50 values in the sub-micromolar range indicating potent activity plos.org. In the context of antitubercular research, the minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv is a standard assay to determine the compound's potency plos.orgnih.gov.

Cardiovascular effects are often screened using isolated organ preparations. For instance, the effects of this compound derivatives on cardiac contractility and heart rate are measured in isolated rat hearts, while their impact on vascular tone is assessed using isolated aortic rings nih.govnih.govmdpi.com.

The antioxidant potential of these compounds is quantified using various spectrophotometric assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS radical cation scavenging assay, and the FRAP assay are commonly employed to evaluate the ability of these compounds to donate electrons or hydrogen atoms to neutralize free radicals mdpi.comnih.gov.

Anticonvulsant activity is primarily assessed through in vivo models, but in vitro assays on neuronal cell lines can provide insights into the underlying mechanisms, such as effects on ion channels or neurotransmitter systems.

These in vitro assays are indispensable tools in the preclinical evaluation of this compound derivatives, providing the necessary data to guide further development and optimization of these promising therapeutic agents.

Mechanistic Studies of Biological Activity

Enzyme Inhibition Profiles

The interaction of 4-Thiazoleacetic acid and its derivatives with various enzymes has been a subject of scientific investigation, revealing a range of inhibitory activities.

Cyclooxygenase (COX) Inhibition

Cyclooxygenases (COXs) are key enzymes in the inflammatory pathway. nih.gov While direct studies on this compound were not prominent in the reviewed literature, various thiazole (B1198619) derivatives have been evaluated for their anti-inflammatory properties through COX inhibition. nih.govmdpi.comnih.gov

One study investigated two novel thiazole derivatives, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide (B32628) (compound 1) and 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (B346379) (compound 2), for their effects on COX activity. nih.gov The findings indicated a potent inhibition of COX-2-dependent prostaglandin (B15479496) E2 (PGE2) production by both compounds. nih.gov Specifically, compound 1 was identified as a specific inhibitor of COX-1. nih.gov

| Compound | Target | IC50 Value |

|---|---|---|

| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide | COX-2 | 9.01 ± 0.01 µM |

| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide | COX-1 | 5.56 x 10-8 ± 2.26 x 10-8 µM |

| 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol | COX-2 | 11.65 ± 6.20 µM |

Data Source: nih.gov

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOXs) are another class of enzymes involved in inflammatory processes. nih.gov Research into thiazole derivatives has shown their potential as LOX inhibitors. For instance, a series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives were synthesized and evaluated as direct 5-LOX inhibitors. nih.gov Among these, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine demonstrated potent anti-inflammatory activity as a 5-LOX inhibitor. nih.gov Another study on 4-thiazolone derivatives also identified compounds with significant in vitro lipoxygenase inhibitory activity, with IC50 values in the micromolar range.

Neuraminidase Inhibition

Derivatives of this compound have been identified as potential inhibitors of influenza neuraminidase, a key enzyme in the influenza virus life cycle. A commercially available 2-amino-4-thiazole-acetic ester was used as a starting point for the synthesis of a series of novel influenza neuraminidase inhibitors. This lead compound itself demonstrated substantial neuraminidase inhibition. nih.gov The synthesized derivatives showed moderate inhibitory activity against influenza A NA, with the most potent compound in the series exhibiting an IC50 value of 3.43 μM. nih.gov

| Compound | Target | IC50 Value |

|---|---|---|

| 2-amino-4-thiazole-acetic ester | Influenza A Neuraminidase | 358 µM |

Data Source: nih.gov

β-Lactamase Inhibition

Metallo-β-lactamases (MBLs) are enzymes that confer bacterial resistance to β-lactam antibiotics. chemsrc.com Research has led to the development of 2-aminothiazole-4-carboxylic acids as broad-spectrum MBL inhibitors. These compounds were designed to mimic the anchor pharmacophore features of carbapenem (B1253116) hydrolysate binding. Several of these 2-aminothiazole-4-carboxylic acids demonstrated potent activity against B1, B2, and B3 MBLs. chemsrc.com Crystallographic analyses have confirmed a common binding mode of these inhibitors with different classes of MBLs, which resembles the binding of MBL-carbapenem product complexes. chemsrc.com

Parasite-Specific Enzyme Targeting (e.g., PfLDH, PfDHODH, PfDHFR)

The thiazole scaffold is of interest in the development of antiparasitic agents. The Plasmodium falciparum lactate (B86563) dehydrogenase enzyme (PfLDH) has been identified as a potential molecular target for antimalarial drugs due to the parasite's reliance on glycolysis for energy. nih.gov Docking studies have been employed to select potential inhibitors of pLDH, leading to the identification of compounds with antimalarial activity. nih.govnih.gov A series of azole-based heterocyclic compounds have been shown to preferentially inhibit P. falciparum LDH at sub-micromolar concentrations, with significantly lower activity against human LDH isoforms. ceu.es

Receptor Modulation and Ligand-Protein Interactions

Derivatives of this compound have been explored as antagonists for specific receptors. Structure-activity relationship studies of 4-phenylthiazol-5-ylacetic acids, have identified them as antagonists of the CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) receptor. nih.gov Several compounds within this series exhibited double-digit nanomolar binding affinity and full antagonistic efficacy for the human CRTH2 receptor. nih.gov The most potent compound identified was [2-(4-chloro-benzyl)-4-(4-phenoxy-phenyl)-thiazol-5-yl]acetic acid, with a binding affinity of 3.7 nM. nih.gov Further exploration of 5-thiazolyleacetic acids as CRTH2 antagonists has led to the discovery of compounds with single-digit nanomolar binding affinity. nih.gov

Epidermal Growth Factor Receptor (EGFR) Interaction

The thiazole moiety is a recognized pharmacophore in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR is a tyrosine kinase that, when overexpressed or mutated, can drive the growth of numerous cancers. researchgate.net Research has focused on synthesizing hybrid molecules that incorporate the thiazole ring to achieve potent inhibitory activity.

One such class of compounds, thiazolyl-pyrazolines, has demonstrated significant EGFR inhibitory action. researchgate.netgoogle.com In a study evaluating a series of these derivatives, several compounds showed potent, sub-micromolar inhibition of the EGFR kinase. researchgate.netgoogle.com Molecular docking studies suggest that the 1,3-thiazol-4-one ring of these compounds can occupy the same binding region as the quinazoline (B50416) ring of the established EGFR inhibitor, erlotinib. researchgate.net Similarly, another investigation into thiazole and 4-thiazolidinone (B1220212) derivatives identified compounds with good anti-EGFR efficacy, with IC50 values in the nanomolar range. americanchemicalsuppliers.com These findings underscore the importance of the thiazole scaffold in designing molecules that can effectively interact with the ATP-binding site of the EGFR kinase, leading to the inhibition of its downstream signaling pathways that control cell growth and proliferation. researchgate.netamericanchemicalsuppliers.com

| Compound Class | Specific Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| Thiazolyl-pyrazoline | 7b | EGFR | 83 | researchgate.netgoogle.com |

| Thiazolyl-pyrazoline | 7l | EGFR | 171 | researchgate.netgoogle.com |

| Thiazolyl-pyrazoline | 7g | EGFR | 262 | researchgate.netgoogle.com |

| Thiazolyl-pyrazoline | 7m | EGFR | 305 | researchgate.netgoogle.com |

| Thiazole Derivative | 9c | EGFR | 86 | americanchemicalsuppliers.com |

| 4-Thiazolidinone Derivative | 12d | EGFR | 89 | americanchemicalsuppliers.com |

| Reference Drug | Erlotinib | EGFR | 57-80 | researchgate.netgoogle.comamericanchemicalsuppliers.com |

Selective Androgen Receptor Modulator (SARM) Binding

The potential for thiazole-based compounds to interact with the androgen receptor (AR) has been an area of scientific investigation. Selective Androgen Receptor Modulators (SARMs) are compounds that can selectively activate AR in anabolic tissues like muscle and bone while sparing androgenic tissues like the prostate. science.gov

While extensive research has identified various nonsteroidal SARM scaffolds, the direct role of this compound is not well-established as a potent binder. In one large screening study, a related compound, 2-Amino-4-thiazoleacetic acid, was classified as inactive as an androgen receptor agonist. qsardb.org However, the broader thiazole scaffold continues to generate interest. Patent literature includes claims for thiazole derivatives as androgen receptor modulator compounds, indicating commercial and scientific exploration in this area. science.govgoogleapis.com Furthermore, computational in silico docking studies have been performed to model the binding potential of hydrazone derivatives of 2-amino-4-thiazoleacetic acid against the androgen receptor, suggesting continued academic interest in evaluating how this chemical framework might be adapted for AR modulation. journalsarjnp.com

Abl-Tyrosine Kinase Inhibition

The Abelson (Abl) tyrosine kinase is a non-receptor tyrosine kinase that plays a role in cell differentiation, adhesion, and stress responses. The fusion protein Bcr-Abl, resulting from a chromosomal translocation, is the pathogenic driver of chronic myeloid leukemia (CML), making it a critical therapeutic target. acs.org

The thiazole ring is a key structural feature of Dasatinib, a potent second-generation Bcr-Abl inhibitor. Dasatinib is a multi-targeted inhibitor that binds to the ATP pocket of the Abl kinase, showing high potency against not only the wild-type kinase but also many imatinib-resistant mutations. acs.org Its inhibitory concentration (IC50) is in the low nanomolar range. The efficacy of Dasatinib highlights the utility of the thiazole scaffold in the design of powerful Abl kinase inhibitors. Other research efforts have also explored thiazole-containing compounds for their inhibitory potential against a panel of non-receptor tyrosine kinases, including the Abl and Src families.

Modulation of Cellular Pathways (e.g., Autophagy, Redox Balance)

Beyond direct enzyme inhibition, derivatives of this compound can exert biological effects by modulating complex cellular pathways, including autophagy and the maintenance of redox homeostasis.

Autophagy

Autophagy is a cellular degradation and recycling process essential for removing damaged organelles and protein aggregates to maintain cellular homeostasis. The thiazole derivative 3-methylcyclopentylidene-[4-(40-chlorophenyl)thiazol-2-yl]hydrazone (CPTH6) has been shown to impair the autophagic process. journalsarjnp.com Mechanistic studies revealed that CPTH6 treatment leads to an accumulation of autophagic markers, such as the membrane-bound form of microtubule-associated protein 1 light chain 3 (LC3B-II). journalsarjnp.com This effect occurs through a non-canonical mechanism that does not require the initiation protein beclin-1. Instead, it involves the elongation protein Atg-7. journalsarjnp.com Further investigation using late-stage autophagy inhibitors demonstrated that CPTH6 does not enhance the formation of autophagosomes but rather impairs their degradation by hindering the fusion of autophagosomes with lysosomes. journalsarjnp.com This blockage of the autophagic flux leads to the accumulation of cargo proteins like p62 and NBR1, confirming an impairment of the degradation pathway. journalsarjnp.com

Redox Balance

Cellular redox homeostasis is the critical balance between the production of reactive oxygen species (ROS) and their elimination by antioxidant systems. A key molecule in this process is the tripeptide glutathione (B108866) (GSH), the most abundant nonprotein thiol in cells, which acts as a major redox buffer. While direct studies on this compound are limited, related compounds containing a thiazolidine (B150603) ring, such as L-2-oxothiazolidine-4-carboxylic acid (OTC), are known to modulate this balance. OTC functions as a cysteine prodrug; it is readily taken up by cells and converted to cysteine, which is the rate-limiting amino acid for the synthesis of GSH. By increasing the intracellular pool of cysteine, such compounds can bolster the levels of GSH, thereby enhancing the cell's antioxidant capacity and helping to counteract oxidative stress. This mechanism illustrates how thiazole-related structures can play a role in maintaining cellular redox balance.

Structure Activity Relationship Sar Studies

Influence of Thiazole (B1198619) Ring Substitutions on Bioactivity

Substitutions on the thiazole ring of 4-thiazoleacetic acid derivatives have a profound impact on their biological activity, influencing potency and selectivity across various therapeutic targets. Research has demonstrated that the nature and position of these substituents are key determinants of the pharmacological outcome.

For instance, a series of 2,4-disubstituted thiazole derivatives were synthesized and evaluated for their antimicrobial properties. The results indicated that specific substitution patterns were crucial for activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov In another study, new thiazole-phenylacetic acid derivatives were synthesized and showed promising dual antimicrobial and anti-inflammatory activities. All the tested compounds exhibited good antibacterial activity against a range of bacterial strains. nih.gov

Furthermore, the substitution on the thiazole ring can dictate the mechanism of action. For example, in a study of carbonic anhydrase inhibitors, it was found that a free amino group at the 2-position, a carboxylic acid moiety at the 4-position, and a phenyl ring at the 5-position of the thiazole scaffold were essential for potent inhibitory activity against carbonic anhydrase III.

The following table summarizes the influence of various substituents on the thiazole ring on the bioactivity of this compound derivatives.

| Thiazole Ring Position | Substituent | Resulting Bioactivity |

| 2 | Amino group | Essential for carbonic anhydrase III inhibition |

| 2 | Methyl group | Antimicrobial activity |

| 4 | Phenyl group | Antimicrobial and anti-inflammatory activity |

| 4 | Substituted Phenyl groups | Modulated antimicrobial and anti-inflammatory activity |

| 5 | Phenyl group | Essential for carbonic anhydrase III inhibition |

| 5 | Octyl group | Strong and broad antibacterial and antifungal activities |

Role of the Acetic Acid Moiety in Pharmacological Profiles

The acetic acid moiety of this compound is a critical pharmacophore that significantly influences the pharmacological profile of its derivatives. This functional group can participate in key interactions with biological targets and also affects the physicochemical properties of the molecule, such as solubility and bioavailability.

The carboxylic acid function is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. The acidic proton and the potential for ionic interactions are often crucial for binding to the active site of these enzymes.

Modification of the acetic acid moiety, for instance, through esterification, can dramatically alter the pharmacological properties. A study on basic esters of 4-methyl-thiazole-5-carboxylic acid and diethylaminoethyl esters of 4-methyl-thiazole-5-acetic acid revealed that these ester derivatives possessed spasmolytic properties. scispace.com The conversion of the carboxylic acid to an ester can modulate the compound's polarity, membrane permeability, and metabolic stability, leading to a different pharmacological profile. For example, the diethylaminoethyl ester of 4-methyl-thiazole-5-acetic acid exhibited stimulant properties on the central nervous system, leading to convulsions in animal models. scispace.com In contrast, the free carboxylic acid is generally more ionized at physiological pH, which can enhance water solubility but may limit cell permeation. researchgate.net

The following table illustrates the differing pharmacological profiles resulting from the presence of a free carboxylic acid versus an ester form of the acetic acid moiety.

| Moiety | Pharmacological Profile |

| Free Carboxylic Acid | Potential for COX inhibition, enhanced water solubility. |

| Basic Esters | Spasmolytic activity, CNS stimulant properties. |

Impact of Side Chain Modifications on Target Interactions and Efficacy

In a study focused on developing new cytotoxic agents for prostate cancer, a series of 2-arylthiazolidine-4-carboxylic acid amides were synthesized. nih.gov This work demonstrated that converting the carboxylic acid to various amides resulted in potent cytotoxic agents with low micromolar IC50 values. The nature of the amide substituent was found to be critical for both potency and selectivity. nih.gov

Another study on (5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acids showed that the side chain at the 5-position of the thiazole ring had a significant impact on antimicrobial activity. A derivative with an octyl group at this position (compound 5a) displayed stronger and broader antibacterial and antifungal activities compared to other analogues. nih.gov This highlights how the lipophilicity and length of a side chain can influence the ability of a compound to penetrate microbial cell membranes and exert its effect. The cytotoxicity of this compound was also found to be less than that of commonly used parabens, particularly towards human dermal fibroblasts. nih.gov

The following table summarizes the impact of specific side chain modifications on the biological efficacy of this compound derivatives.

| Side Chain Modification | Biological Target/Activity | Effect on Efficacy |

| Conversion to various amides | Prostate cancer cells | Potent cytotoxic agents with enhanced selectivity. nih.gov |

| Octyl group at the 5-position | Bacteria and fungi | Stronger and broader antimicrobial activity. nih.gov |

Stereochemical Considerations in Biological Activity

Stereochemistry plays a pivotal role in the biological activity of many therapeutic agents, and derivatives of this compound are no exception. The three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with chiral biological targets such as enzymes and receptors, leading to differences in potency, efficacy, and even the nature of the pharmacological response between stereoisomers.

While specific studies on the stereoisomers of this compound itself are not extensively detailed in the provided context, the principles of stereoselectivity in related thiazole-containing structures are well-established. For instance, a study on nature-inspired 3-Br-acivicin isomers and their derivatives highlighted the critical role of stereochemistry in their antimalarial activity. nih.gov Only the (5S, αS) isomers showed significant antiplasmodial activity, suggesting that their uptake might be mediated by a stereoselective transport system. Furthermore, molecular modeling revealed that stereochemistry affects the efficiency of interaction with the target enzyme, Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH), leading to covalent irreversible binding and enzyme inactivation. nih.gov

In another example, the stereoselective synthesis of (Z)-ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene) acetate (B1210297) and its subsequent reaction to form a more complex derivative were reported. The cytotoxic activity of these synthesized thiazoles was evaluated, and the results revealed that the more complex derivative had greater activity, suggesting that the specific spatial arrangement of the substituents influences the anticancer effect.

These examples underscore the importance of considering stereochemistry in the design and development of new this compound-based therapeutic agents. The differential activity of stereoisomers can provide valuable information about the binding site of the biological target and can lead to the development of more potent and selective drugs.

Computational Chemistry and Drug Design

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode and affinity of ligands, such as 4-thiazoleacetic acid derivatives, within the active site of a target protein.